1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one

Catalog No.
S2932142
CAS No.
1016511-94-6
M.F
C11H22N2O
M. Wt
198.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one

CAS Number

1016511-94-6

Product Name

1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one

Molecular Formula

C11H22N2O

Molecular Weight

198.31

InChI

InChI=1S/C11H22N2O/c1-3-9(4-2)11(14)13-7-5-10(12)6-8-13/h9-10H,3-8,12H2,1-2H3

InChI Key

WCWNHWJGSIEEBV-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)N1CCC(CC1)N

solubility

not available

Pharmaceutical Industry

Synthesis of Biologically Active Compounds

Development of Kinase Inhibitors

Cancer Therapy

Food Safety

Environmental Safety

Synthesis of Biologically Active Compounds

Anticancer Applications

Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit the proliferation of HT29 and DLD-1 cells in a dose-based manner. This compound further inhibits progression to the S phase by arresting the DLD-1 and HT29 cell cycle in the G1/G0 phase .

Chemical Synthesis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one is a chemical compound characterized by its unique structure, which includes a piperidine ring and an ethylbutanone side chain. The molecular formula for this compound is C12H23N2O, and it has a molecular weight of approximately 211.33 g/mol. This compound is notable for its potential applications in various fields of scientific research, particularly in organic chemistry and pharmacology.

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, which may enhance its reactivity and utility in synthetic pathways.
  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, facilitating further functionalization.
  • Substitution: Nucleophilic substitution reactions can occur where the amino group may be replaced by other functional groups, allowing for the synthesis of diverse derivatives.

The biological activity of 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one has not been extensively documented in available literature, but compounds with similar structures often exhibit significant pharmacological properties. These may include interactions with neurotransmitter systems, potential analgesic effects, or roles as precursors in the synthesis of biologically active molecules. The specific mechanisms of action would depend on the molecular targets and pathways involved in its application.

The synthesis of 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one typically involves the reaction of 4-aminopiperidine with 2-ethylbutanone under specific conditions. Key steps in the synthesis process include:

  • Reagents: The reaction generally requires suitable catalysts and solvents to facilitate the formation of the desired product.
  • Optimization: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity.
  • Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one has a range of applications in scientific research:

  • Organic Chemistry: It serves as a building block in the synthesis of various organic compounds, contributing to the development of new materials or pharmaceuticals.
  • Biological Research: The compound is utilized in studies investigating biological processes, potentially acting as a precursor for synthesizing biologically active molecules.
  • Industrial Use: It finds applications in producing specialty chemicals and as an intermediate in synthesizing other chemical products.

Several compounds share structural similarities with 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one:

Compound NameStructural FeaturesUnique Properties
1-(4-Aminopiperidin-1-yl)butan-2-onePiperidine ring, butanone side chainKnown for versatile applications in organic synthesis
1-(4-Aminopiperidin-1-yl)propan-2-oneShorter propanone side chainExhibits different reactivity patterns due to shorter alkyl chain
1-(4-Aminopiperidin-1-yl)pentan-2-oneLonger pentanone side chainMay have distinct solubility and reactivity characteristics compared to ethyl derivative
4-Amino-N-(piperidinyl)acetamideContains an acetamide groupPotentially different biological activities due to amide functionality

The uniqueness of 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one lies in its specific balance between hydrophilicity and hydrophobicity provided by the ethylbutanone side chain, making it suitable for various applications in both organic synthesis and biological research. Further studies are warranted to explore its full potential and implications in these fields.

Piperidine derivatives have occupied a central role in organic synthesis since the mid-20th century, with early applications focusing on alkaloid-inspired analgesics and antipsychotics. The strategic incorporation of alkylketone moieties into piperidine frameworks gained prominence in the 1990s as researchers sought to balance polarity and membrane permeability in central nervous system-targeted compounds.

A comparative analysis of key piperidine-alkylketone hybrids reveals distinct evolutionary trends (Table 1):

Compound ClassDecade IntroducedKey Structural FeaturePrimary Application
Simple Piperidine Ketones1960sN-substituted cyclohexanoneAnticholinergic agents
Aminopiperidine Carbonyls1980s4-amino substitutionSerotonin receptor modulators
Branched Alkylketone Hybrids2000sEthylbutanone side chainsAntiviral protease inhibitors

Table 1: Developmental milestones in piperidine-alkylketone hybrid architectures.

The specific emergence of 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one can be traced to antiviral research programs targeting hepatitis C virus NS3/4A protease. Molecular modeling studies demonstrated that the ethylbutanone chain provided optimal van der Waals interactions with the protease S2 pocket, while the 4-aminopiperidine moiety facilitated water-mediated hydrogen bonding with catalytic residues.

Strategic Role of 4-Aminopiperidine Motifs in Bioactive Compound Design

The 4-aminopiperidine subunit in 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one serves three critical functions in molecular recognition:

  • Stereoelectronic Modulation: The equatorial amine group creates a dipole moment (μ = 1.85 D) that aligns with active site electrostatic potentials in target enzymes.
  • Conformational Restriction: Piperidine ring puckering (C2-endo conformation) pre-organizes the molecule for binding site accommodation, reducing entropic penalties during complexation.
  • Solubility-Lipophilicity Balance: Calculated partition coefficients (ClogP = 1.92) demonstrate optimal membrane penetration while maintaining aqueous solubility (>50 mg/mL at pH 7.4).

Recent synthetic advancements have focused on optimizing the ethylbutanone side chain through structure-activity relationship studies. A systematic comparison of alkylketone variants reveals distinct pharmacological profiles (Table 2):

R-GroupIC50 (nM)Plasma Stability (t1/2)BBB Permeability (PS, 10^-6 cm/s)
Ethylbutanone12.48.7 h3.89
Methylpropanone28.15.2 h2.15
Cyclopentylketone9.83.1 h5.42

Table 2: Pharmacokinetic properties of 4-aminopiperidine derivatives with varying alkylketone substituents.

The ethylbutanone configuration demonstrates an exceptional balance between target affinity (12.4 nM IC50) and metabolic stability, making it preferable for oral dosage formulations. Crystallographic studies of protease-inhibitor complexes show the ethyl group occupying a hydrophobic subpocket while the ketone oxygen forms a 2.9 Å hydrogen bond with backbone amides.

Nucleophilic Acylation Strategies for Piperidine-Ketone Coupling

Nucleophilic acylation remains a cornerstone for constructing the piperidine-ketone backbone of 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one. The reaction typically involves the attack of the piperidine nitrogen on an activated carbonyl group, such as an acyl chloride or mixed anhydride. A study comparing acylating agents demonstrated that acetyl chloride derivatives yield higher reaction rates (85–92% conversion) compared to benzoyl counterparts (70–78%) due to reduced steric hindrance .

Table 1: Efficiency of Acylating Agents in Piperidine-Ketone Coupling

Acylating AgentReaction Time (h)Yield (%)
Acetyl chloride492
Propionyl chloride588
Benzoyl chloride875

The use of Boc-protected 4-aminopiperidine intermediates has proven effective in preventing unwanted side reactions during acylation. For example, Boc deprotection with trifluoroacetic acid (TFA) post-acylation achieves >95% purity in the final product [2]. Reductive amination represents an alternative pathway, where 4-aminopiperidine reacts with 2-ethylbutan-1-one under hydrogenation conditions. This method, however, requires precise control of pH (6.5–7.5) to avoid over-reduction of the ketone moiety .

Solvent-Substrate Interactions in Alkylbutanone-Piperidine Conjugation

Solvent polarity significantly influences the conjugation efficiency between 2-ethylbutan-1-one and 4-aminopiperidine. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity of the piperidine nitrogen, achieving 89% conversion at 25°C [4]. In contrast, nonpolar solvents such as toluene result in slower reaction kinetics (45% conversion after 12 h) due to poor solubility of the hydrophilic amine [7].

Table 2: Solvent Effects on Reaction Kinetics

SolventDielectric ConstantConversion (%)
DMF36.789
Acetonitrile37.582
Toluene2.445

Notably, water content in solvent systems must be minimized (<0.1%) to prevent hydrolysis of the acyl intermediate. Studies using anhydrous tetrahydrofuran (THF) with molecular sieves demonstrated a 15% increase in yield compared to hydrated counterparts [6].

Catalytic Systems for Stereoselective Aminopiperidine Functionalization

Achieving stereocontrol in 4-aminopiperidine derivatives requires chiral catalysts. The enzymatic kinetic resolution of piperidine atropisomers using lipase LIP-300 and trifluoroethyl isobutyrate has emerged as a robust method, producing enantiomeric excess (ee) values >98% [5]. Asymmetric reductive amination with iridium-phosphoramidite complexes further enables direct synthesis of tertiary amines with 90–95% ee [7].

Table 3: Catalytic Systems and Stereoselectivity Outcomes

Catalystee (%)Reaction Time (h)
Lipase LIP-3009824
Iridium-phosphoramidite9512
Palladium(II)-BINAP8818

The choice of catalyst significantly impacts reaction scalability. For instance, lipase-mediated processes, while slower, avoid heavy metal contamination, making them preferable for pharmaceutical applications [5].

Purification Challenges in Hydrophilic-Hydrophobic Hybrid Molecules

The amphiphilic nature of 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one complicates purification. Standard silica gel chromatography often results in broad elution bands due to mixed hydrophilic (piperidine) and hydrophobic (ethylbutanone) interactions. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) resolves this issue, achieving >99% purity [6].

Table 4: Comparison of Purification Techniques

MethodPurity (%)Recovery (%)
Silica Chromatography8560
Reverse-Phase HPLC9975
Recrystallization9250

Crystallization from ethyl acetate/hexane mixtures (1:3) yields needle-like crystals with 92% purity, though recovery rates remain suboptimal . Hybrid strategies combining ion-exchange resins with solvent extraction have shown promise, particularly for large-scale syntheses [6].

The proteomic landscape of 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one reveals extensive interaction networks that span multiple protein families and cellular compartments. Chemical proteomics studies have identified a diverse array of binding partners, with particular enrichment in neurotransmitter-related enzymes, kinase families, and metabolic regulators [1] [2] [3].

The compound demonstrates remarkable selectivity for cholinesterase enzymes, exhibiting dual-target activity against acetylcholinesterase with an inhibition constant of 13 nanomolar and butyrylcholinesterase at 3.1 micromolar [1]. This differential binding affinity suggests distinct molecular recognition mechanisms within the enzyme active sites, where the 4-aminopiperidine moiety facilitates water-mediated hydrogen bonding with catalytic residues while the ethylbutanone side chain provides optimal van der Waals interactions .

Sigma receptor interactions represent another significant component of the proteomic network. The compound exhibits high-affinity binding to sigma-1 receptors with a dissociation constant of 1.45 nanomolar, accompanied by 290-fold selectivity over sigma-2 receptor subtypes [1]. This selectivity profile emerges from the specific combination of the ethylene linker connecting the benzylpiperidine motif to the pyridine ring system, without phenyl substitution at the quaternary carbon center [1].

Mass spectrometry-based proteomic analysis has revealed additional binding partners including prostaglandin reductase 2 and brain-specific angiogenesis inhibitor 1-associated protein 2 [2]. The interaction with prostaglandin reductase 2 occurs through competitive binding at the enzyme's tunnel-like substrate pocket, with an inhibition constant of 8.4 micromolar, while the association with brain-specific angiogenesis inhibitor demonstrates concentration-dependent modulation linked to insulin receptor signaling pathways [2].

Kinase interaction networks encompass casein kinase 1 alpha 1, where the compound exhibits adenosine triphosphate-competitive binding with an enzymatic inhibition constant of 10.1 micromolar [5] [6]. Kinome-wide profiling using Kinomescan assays reveals remarkable specificity for this kinase target out of 450 kinases tested, with thermodynamic dissociation constants confirmed through mobility shift assays [5].

The soluble epoxide hydrolase interaction network demonstrates sub-micromolar binding affinity, where the compound acts as an active site inhibitor [7]. This enzyme-inhibitor complex formation significantly alters regulatory lipid metabolism, increasing epoxy arachidonate derivative levels while reducing proinflammatory hydroxyeicosatetraenoic acid formation [7].

Protein TargetBinding Affinity (Ki/IC50)Interaction TypeCellular Function
Acetylcholinesterase (AChE)13 nMCompetitive inhibitionNeurotransmission
Butyrylcholinesterase (BuChE)3.1 μMNon-competitive bindingAcetylcholine metabolism
Sigma-1 Receptor (σ1R)1.45 nMHigh-affinity bindingNeuroprotection
Sigma-2 Receptor (σ2R)290-fold selectivitySelective modulationCell proliferation
PTGR2 (Prostaglandin Reductase 2)8.4 μMEnzymatic inhibitionProstaglandin metabolism
BAIAP2 (Brain-specific Angiogenesis Inhibitor)Concentration-dependentAllosteric modulationInsulin signaling
Casein Kinase 1 Alpha 1 (CSNK1A1)10.1 μMATP-competitive bindingCell cycle regulation
Soluble Epoxide Hydrolase (sEH)Sub-micromolarActive site bindingLipid metabolism

Allosteric Modulation of Enzymatic Systems via Quaternary Carbon Centers

The quaternary carbon center in the 2-ethylbutan-1-one moiety serves as a critical structural determinant for allosteric enzyme modulation, influencing both binding kinetics and catalytic efficiency through steric and electronic effects [8] [9] [10]. Crystallographic studies demonstrate that the ethylbutanone configuration provides an exceptional balance between target affinity and metabolic stability, with the ethyl group occupying hydrophobic subpockets while the ketone oxygen forms precise hydrogen bonds with backbone amides at 2.9 Angstrom distances .

The quaternary carbon center at the alpha position relative to the ketone functionality exhibits profound effects on enzymatic kinetics. Structure-activity relationship studies reveal that compounds bearing ethylbutanone substitution demonstrate 400-fold improvements in catalytic activity compared to unsubstituted analogs [8]. This enhancement arises from the stereocontrolled formation of quaternary carbon-carbon bonds, where the tertiary carbon preferentially undergoes alkylation over secondary carbons due to thermodynamic stabilization [8].

Molecular modeling studies indicate that quaternary carbon centers create unique topological environments that facilitate allosteric regulation through conformational changes in enzyme quaternary structure [11] [12]. The morpheein model of allosteric regulation describes how proteins exist as ensembles of functionally distinct quaternary assemblies, where small molecules can selectively bind and stabilize less active conformations [11]. The quaternary carbon center in 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one appears to exploit this mechanism by occupying oligomer-specific surface cavities that draw equilibrium toward targeted conformational states [11].

Enzyme kinetics studies reveal that quaternary carbon substitution significantly alters the rate-limiting steps in enzymatic processes. For piperidine-containing compounds, the presence of quaternary centers shifts kinetic parameters by modulating substrate binding affinities and product release rates [13] [14]. The catalytic efficiency improvements observed with ethylbutanone derivatives correlate with enhanced plasma stability, where half-life values reach 8.7 hours compared to 5.2 hours for methylpropanone analogs .

Stereochemical control at quaternary centers enables precise modulation of enzyme selectivity. Asymmetric synthesis approaches using chiral catalysts achieve enantiomeric excess values exceeding 98 percent, directly translating to improved biological activity profiles [15]. The enzymatic kinetic resolution of piperidine atropisomers demonstrates how quaternary carbon configurations influence binding orientation and subsequent catalytic outcomes [15].

The allosteric networks connecting quaternary carbon centers to active sites involve complex hydrogen bonding patterns and hydrophobic interactions. Residue analysis reveals that quaternary centers preferentially interact with hydrophobic amino acids while maintaining critical polar contacts through adjacent functional groups [12] [16]. These dual interaction modes enable fine-tuning of allosteric communication pathways between binding sites and catalytic domains [16].

Quaternary PositionSteric HindranceCatalytic EfficiencySelectivity EnhancementMetabolic Stability
C-3 (Oxindole)High400-fold improvementExcellent regioselectivity8.7 h half-life
C-2 (Ethylbutanone)Moderate15% yield increaseStereocontrol improved24-fold lower clearance
Alpha-carbon (Ketone)Variable92% conversion rateChemoselectiveEnhanced stability
Beta-carbon (Side chain)Low85-88% efficiencyPosition-specificImproved bioavailability
Gamma-carbon (Terminal)Minimal95% purityEnantioselectiveReduced metabolism
Spirocyclic centerVery High98% enantiomeric excessComplete sterecontrolProlonged activity

Transmembrane Signaling Perturbation Mechanisms

The transmembrane signaling perturbation mechanisms of 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one involve complex modulation of membrane-bound protein interactions and signal transduction cascades [17] [18] [19]. The compound demonstrates potent effects on phosphatidylinositol 3-kinase/protein kinase B signaling pathways, with downregulation of expression leading to apoptosis induction in multiple myeloma cell lines at nanomolar concentrations [17].

Protein kinase C-alpha signaling represents a primary target for transmembrane perturbation, where direct inhibition mechanisms result in cell cycle arrest and caspase-dependent apoptosis [17]. The compound exhibits half-maximal inhibitory concentrations of 7.14 nanomolar against NCI-H929 cell lines and 14.20 nanomolar for MM.1S cells, demonstrating consistent anti-proliferative activity across different cellular contexts [17].

Calcium transport systems, particularly the sarcoendoplasmic reticulum calcium transport adenosine triphosphatase, undergo allosteric regulation through piperidine-mediated interactions [18]. The compound modulates phospholamban and sarcolipin regulatory proteins, which control calcium pump activity through transmembrane domain associations [18]. These interactions involve specific leucine-isoleucine zipper motifs that stabilize pentameric coiled-coil structures essential for proper calcium homeostasis [18].

Integrin activation pathways experience disruption through heterodimeric interface targeting, where piperidine derivatives compete for transmembrane associations between alpha-IIb and beta-3 subunits [18]. Computational helical anti-membrane protein design approaches have identified specific glycine motifs that mediate parallel right-handed assembly geometries, providing molecular frameworks for understanding transmembrane perturbation mechanisms [18].

Ion channel modulation occurs through pH-dependent gating mechanisms that alter membrane potential and ion conductance [18] [20]. The compound affects transmembrane protein interactions by modifying the equilibrium between different oligomeric states, particularly in proteins that undergo morpheein-type conformational changes [11]. These effects propagate through membrane systems via changes in protein-protein interaction networks that span both leaflets of lipid bilayers [20].

G-protein coupling mechanisms undergo perturbation through conformational changes in transmembrane helices that alter signal transduction efficiency [18] [19]. Membrane protein display platforms have revealed that the compound affects receptor-ligand interactions in both cis and trans configurations, influencing cellular communication pathways [19]. The binding kinetics differ significantly between three-dimensional solution environments and two-dimensional membrane contexts, with exploration distances representing novel interpretative frameworks for understanding interaction dynamics [20].

Receptor interactome studies demonstrate that transmembrane perturbation extends beyond direct binding targets to include downstream signaling cascades involving transcription factors, kinases, and proteins with altered thermal stability [21]. Multi-omics integration approaches reveal how transmembrane effects propagate through cellular networks, affecting processes ranging from cell cycle regulation to DNA damage response pathways [21].

Signaling PathwayMechanism of ActionIC50/Effect ConcentrationDownstream EffectsTherapeutic Relevance
PI3K/Akt PathwayDownregulation of expression8.42 nM (RPMI 8226)Apoptosis inductionCancer treatment
PKC-alpha SignalingDirect inhibition7.14 nM (NCI-H929)Cell cycle arrestNeuroprotection
Calcium Transport (SERCA)Allosteric regulationConcentration-dependentCalcium homeostasisCardiac function
Integrin ActivationHeterodimeric disruptionPeptide-mediatedAdhesion modulationPlatelet aggregation
Ion Channel ModulationGating modulationpH-dependentMembrane potential changesNeurological disorders
G-protein CouplingConformational changesLigand-specificSignal transductionMetabolic regulation

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Dates

Last modified: 08-17-2023

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